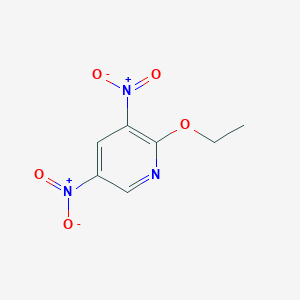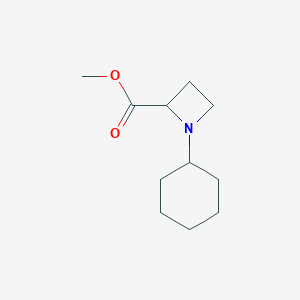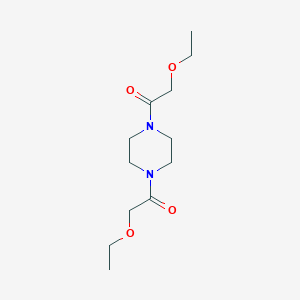
2-Ethoxy-3,5-dinitropyridine
Overview
Description
2-Ethoxy-3,5-dinitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of two nitro groups at the 3 and 5 positions and an ethoxy group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3,5-dinitropyridine typically involves the nitration of 2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3,5-dinitropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines to form substituted pyridine derivatives.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidative reactions can be performed using strong oxidizing agents like potassium permanganate to introduce additional functional groups.
Major Products Formed:
Nucleophilic Substitution: The major products are 2-substituted-3,5-dinitropyridine derivatives.
Reduction: The major products are 2-ethoxy-3,5-diaminopyridine derivatives.
Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-Ethoxy-3,5-dinitropyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-3,5-dinitropyridine primarily involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups at the 3 and 5 positions makes the pyridine ring highly susceptible to nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex intermediate, which is stabilized by hydrogen bonding . The base-catalyzed pathway involves rate-limiting proton transfer from the zwitterionic intermediate to the base, yielding the anionic sigma-adduct .
Comparison with Similar Compounds
- 2-Chloro-3,5-dinitropyridine
- 2-Phenoxy-3,5-dinitropyridine
- 2-Methoxy-3,5-dinitropyridine
Comparison: 2-Ethoxy-3,5-dinitropyridine is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it undergoes. Compared to 2-chloro-3,5-dinitropyridine, the ethoxy derivative is less reactive towards nucleophiles due to the electron-donating nature of the ethoxy group. In contrast, 2-phenoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine exhibit different reactivity patterns due to the varying electron-donating effects of the phenoxy and methoxy groups .
Properties
IUPAC Name |
2-ethoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKINOKUGGTRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302935 | |
| Record name | 2-ethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18617-41-9 | |
| Record name | 2-Ethoxy-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-3,5-dinitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction mechanism of 2-ethoxy-3,5-dinitropyridine with aliphatic amines like piperidine?
A1: this compound undergoes nucleophilic aromatic substitution (SNAr) reactions with aliphatic amines like piperidine. The reaction proceeds through the following steps:
- Formation of a Meisenheimer Complex: The amine nitrogen attacks the electron-deficient carbon at the 6-position of the pyridine ring, forming a negatively charged sigma-adduct known as the Meisenheimer complex. This complex is stabilized by hydrogen bonding. [, ]
- Rate-Limiting Step: In the absence of a base catalyst, the decomposition of the Meisenheimer complex is the rate-limiting step, requiring significant energy. []
- Base Catalysis: The presence of a base significantly accelerates the reaction by facilitating the deprotonation of the Meisenheimer complex, leading to faster decomposition and product formation. [, ]
Q2: How does the solvent affect the reaction of this compound with amines?
A2: The choice of solvent significantly influences both the kinetics and thermodynamics of the reaction. Studies using pyrrolidine as the nucleophile demonstrate the following trends:
- Equilibrium Constant: The stability of the sigma-adduct (Meisenheimer complex) decreases as the solvent polarity decreases. The order of stability is DMSO > DMF >> Acetonitrile. []
- Rate Constant: The rate of proton transfer, a crucial step in the reaction, increases with decreasing solvent polarity. The order is Acetonitrile > DMF > DMSO. []
Q3: How does the structure of this compound compare to related compounds and what impact does this have on reactivity?
A3: While this compound exhibits a planar, unstrained structure in its crystalline form, the introduction of a bulky substituent at the 2-position, as seen in 2-piperidino-3,5-dinitropyridine, leads to steric interactions with the 3-nitro group. [] This distortion influences the reactivity compared to less sterically hindered analogs like 2,4,6-trinitrobenzene derivatives. [] Further computational studies comparing this compound with 2-methoxy-3,5-dinitropyridine could provide additional insights into the impact of the alkoxy group size on reactivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

